

Application Notes and Protocols for Accelerated Solvent Extraction of Caffeoylquinic Acids

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Compound of Interest

Compound Name: 1,3-Dicaffeoylquinic acid

Cat. No.: B1664542

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This document provides detailed application notes and experimental protocols for the extraction of caffeoylquinic acids (CQAs) from plant materials using Accelerated Solvent Extraction (ASE). ASE is a highly efficient method for extracting bioactive compounds, offering reduced solvent consumption and faster extraction times compared to traditional techniques.^[1]

Introduction to Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE) is an automated technique that utilizes common solvents at elevated temperatures and pressures to enhance the efficiency of extracting organic compounds from solid and semi-solid matrices.^[2] The high pressure maintains the solvent in its liquid state above its atmospheric boiling point, leading to improved analyte solubility and decreased solvent viscosity, which in turn facilitates better penetration into the sample matrix. This method is particularly advantageous for the extraction of natural products from complex plant materials.^[3]

Application: Extraction of Caffeoylquinic Acids from Forced Chicory Roots

Forced chicory roots are a significant source of bioactive caffeoylquinic acids, particularly 5-caffeoylquinic acid (5-CQA, chlorogenic acid) and 3,5-dicaffeoylquinic acid (3,5-diCQA).^{[4][5]}

ASE has been demonstrated as an effective and green technique for the recovery of these valuable compounds.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative yields of 5-CQA and 3,5-diCQA from forced chicory roots under various ASE conditions, as determined by response surface methodology. [4][6]

Table 1: Experimental Design and Yields of Caffeoylquinic Acids[7]

Experiment	Temperature (°C)	Ethanol (%)	5-CQA Yield (mg/g DM)	3,5-diCQA Yield (mg/g DM)
1	65	0	1.83	0.00
2	115	0	0.23	0.00
3	65	100	0.81	1.25
4	115	100	1.05	2.12
5	40	50	2.37	1.95
6	140	50	2.05	0.00
7	90	50	5.08	6.44
8	90	50	4.89	5.92
9	90	50	4.90	5.76
10	90	0	1.13	0.00
11	90	100	0.93	1.69
12	40	50	2.37	1.95
13	140	50	2.05	0.00

DM: Dry Matter

Table 2: Optimized ASE Conditions for Maximizing CQA Yields[4][6]

Target Analyte	Optimal Temperature (°C)	Optimal Ethanol (%)	Predicted Yield (mg/g DM)	Observed Yield (mg/g DM)
5-CQA	107	46	5.20 ± 0.14	4.95 ± 0.48
3,5-diCQA	95	57	5.64 ± 0.69	5.41 ± 0.79

Experimental Protocols

Protocol for Sample Preparation

- **Washing and Drying:** Thoroughly wash the fresh plant material (e.g., forced chicory roots) with water to remove any soil and debris.
- **Freezing and Lyophilization:** Freeze the washed material at -80°C and then lyophilize (freeze-dry) to remove water content.
- **Grinding:** Grind the dried material into a fine powder using a laboratory mill.
- **Sieving:** Sieve the ground powder to obtain a particle size of less than 500 µm to ensure homogeneity and increase the surface area for extraction.[7]
- **Moisture Content Determination:** Determine the residual moisture content of the powder to express extraction yields on a dry matter basis.

Protocol for Accelerated Solvent Extraction (ASE)

This protocol is based on the optimized conditions for extracting 5-CQA and 3,5-diCQA from forced chicory roots.[4][6]

Equipment and Reagents:

- Accelerated Solvent Extractor (e.g., Dionex ASE system)[7]
- Extraction cells (e.g., 100 mL)[4][7]

- Diatomaceous earth[7]
- Ethanol (99.9%)[7]
- Deionized water
- Nitrogen gas supply[6][7]

ASE Parameters:

- Pressure: 10 MPa (1500 psi)[3]
- Temperature:
 - For maximizing 5-CQA: 107°C[4][6]
 - For maximizing 3,5-diCQA: 95°C[4][6]
- Solvent:
 - For maximizing 5-CQA: 46% ethanol in water (v/v)[4][6]
 - For maximizing 3,5-diCQA: 57% ethanol in water (v/v)[4][6]
- Static Time: 10 minutes
- Number of Cycles: 3
- Flush Volume: 60% of cell volume
- Purge Time: 100 seconds with nitrogen gas[6][7]

Procedure:

- Cell Preparation: Place a cellulose filter at the bottom of the extraction cell.
- Sample Loading: Mix 1.10 g of the prepared plant powder (equivalent to 1 g of dry matter) with 1.10 g of diatomaceous earth and load the mixture into the 100 mL extraction cell.[4][7]

- **Cell Placement:** Place the filled cell into the ASE system.
- **Parameter Input:** Program the ASE system with the desired parameters for temperature, solvent composition, static time, number of cycles, flush volume, and purge time.
- **Extraction:** Start the extraction sequence. The system will automatically perform the following steps for each cycle:
 - Fill the cell with the extraction solvent.
 - Heat the cell to the set temperature and pressurize to 10 MPa.
 - Hold for the static extraction time.
 - Release the extract into a collection vial.
 - Flush the cell with fresh solvent.
 - Purge the cell and lines with nitrogen gas.
- **Sample Collection:** After the completion of all cycles, collect the extract from the vial.
- **Volume Measurement:** Measure the final volume of the collected extract.
- **Storage:** Store the extract at -20°C until analysis.

Protocol for HPLC-DAD Quantification of Caffeoylquinic Acids

Equipment and Reagents:

- High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
- Acetonitrile (HPLC grade)^[7]

- Formic acid (98-100%)[7]
- Deionized water
- Caffeoylquinic acid standards (5-CQA, 3,5-diCQA, 4,5-diCQA, 3,4-diCQA)[7]
- Caffeic acid standard[7]

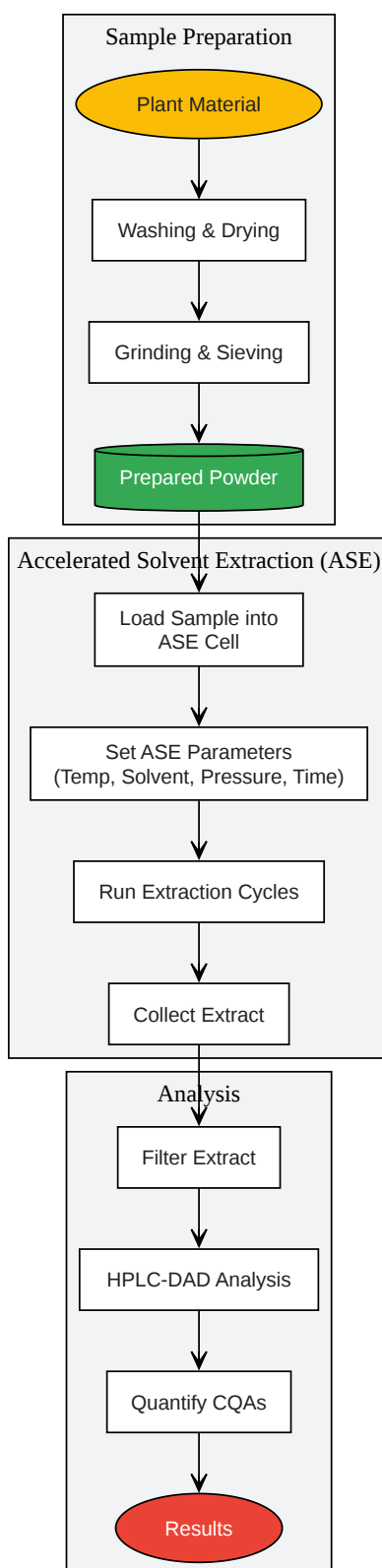
Chromatographic Conditions:[7]

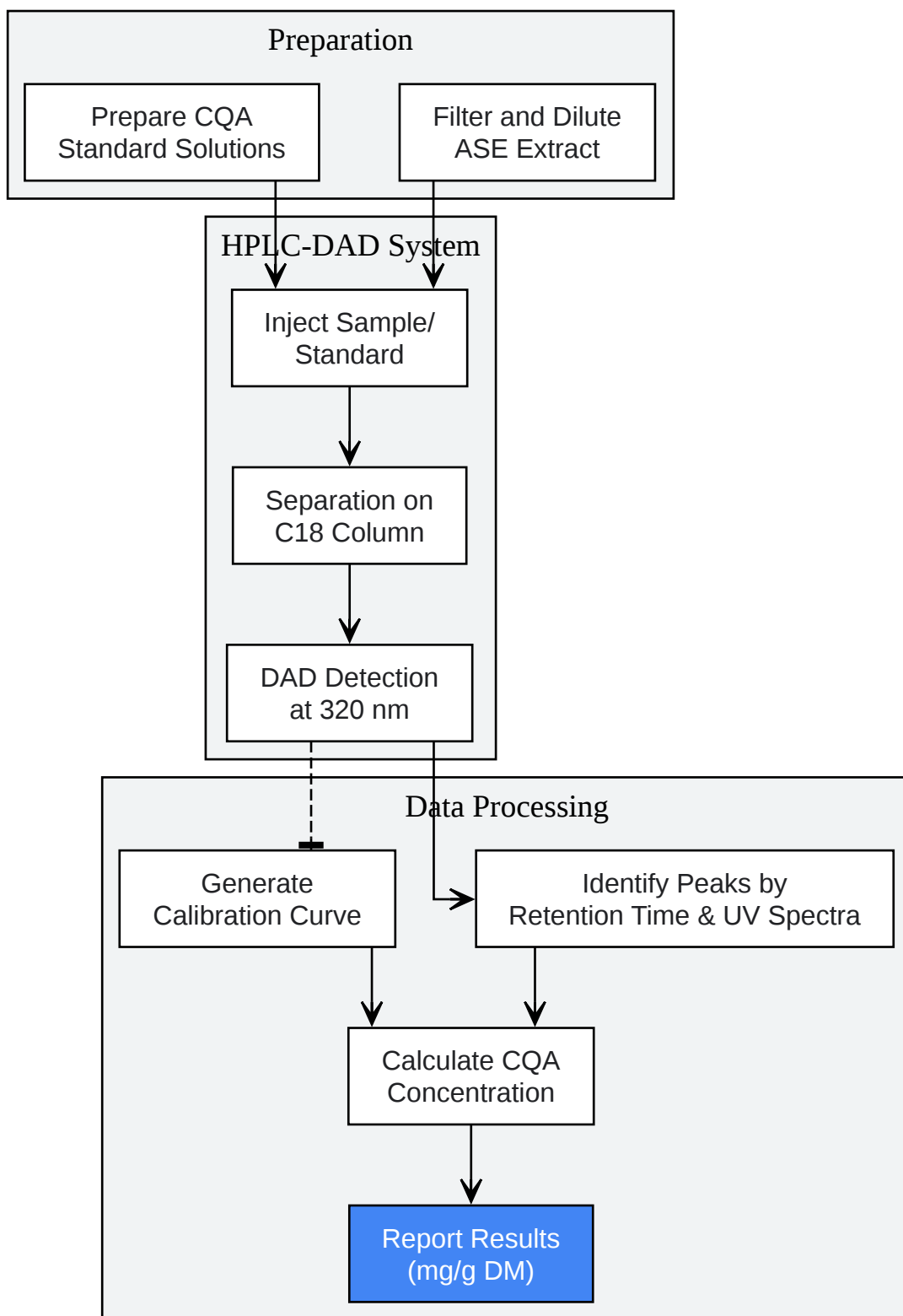
- Mobile Phase A: 1% formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient Elution:
 - 0–1 min: 2% B
 - 1–5.5 min: 2% to 10% B
 - 5.5–7 min: 10% to 15% B
 - 7–8.5 min: 15% B
 - 8.5–11 min: 15% to 25% B
 - 11–13.5 min: 25% to 80% B
 - 13.5–14 min: 80% B
 - 14–15 min: 80% to 2% B
- Flow Rate: 0.8 mL/min
- Injection Volume: 1 µL
- Column Temperature: 30°C
- Detection Wavelength: 320 nm

Procedure:

- **Standard Preparation:** Prepare a series of standard solutions of 5-CQA, 3,5-diCQA, and other relevant CQAs in methanol at known concentrations to generate calibration curves.
- **Sample Preparation:** Filter the collected ASE extracts through a 0.45 μm syringe filter before injection into the HPLC system. Dilute the extracts with the mobile phase if necessary to fall within the concentration range of the calibration curve.
- **Analysis:** Inject the prepared standards and samples into the HPLC system.
- **Quantification:** Identify and quantify the CQAs in the samples by comparing their retention times and UV spectra with those of the standards. Calculate the concentration of each CQA using the corresponding calibration curve.

Visualizations





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